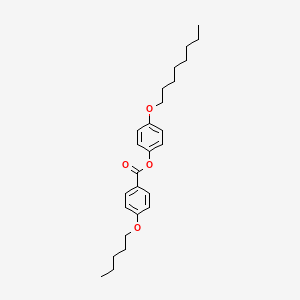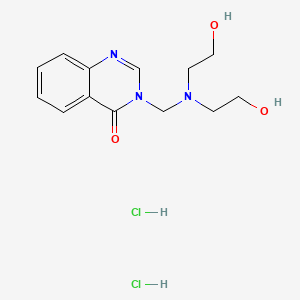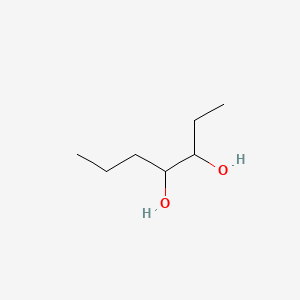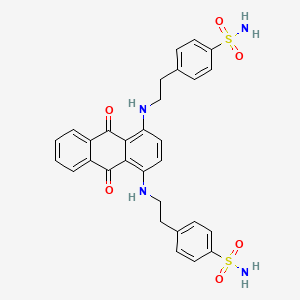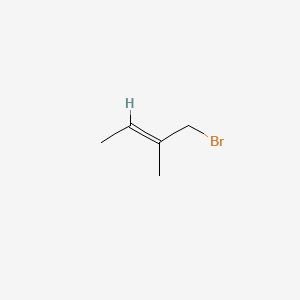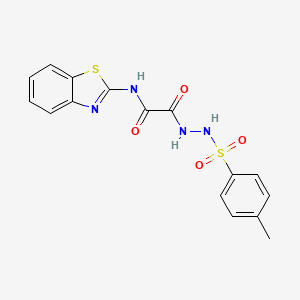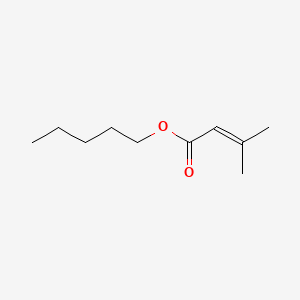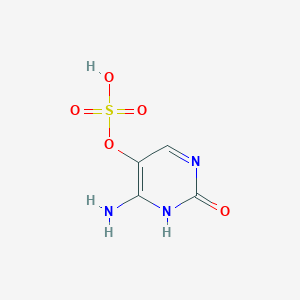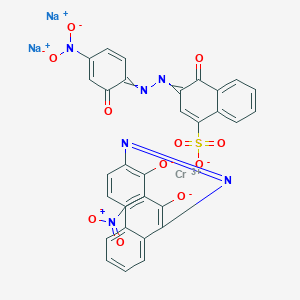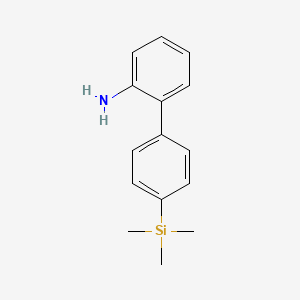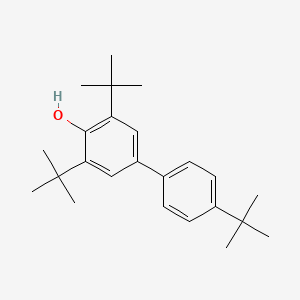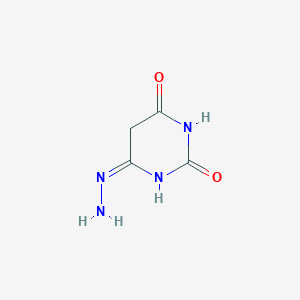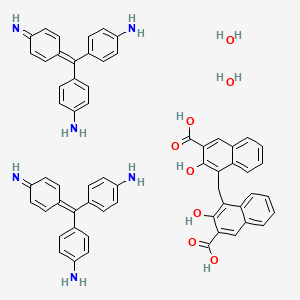
Pararosaniline embonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pararosaniline embonate, also known as pararosaniline pamoate, is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl. It is a magenta solid that is primarily used as a dye. Pararosaniline is one of the four components of basic fuchsine, alongside rosaniline, new fuchsine, and magenta II . It has a variety of applications, including its use in the detection of sulfur dioxide and as a colorimetric test for aldehydes .
準備方法
Pararosaniline can be synthesized through the condensation of aniline and para-aminobenzaldehyde. Alternatively, it can be produced by the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . Industrial production methods typically involve these synthetic routes, with specific reaction conditions optimized for yield and purity.
化学反応の分析
Pararosaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its structure, leading to different functional groups.
Substitution: Pararosaniline can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pararosaniline has a wide range of scientific research applications:
作用機序
The mechanism of action of pararosaniline involves its interaction with specific molecular targets and pathways. As a dye, it binds to various substrates through ionic and covalent interactions, leading to color changes that can be detected visually or spectrophotometrically. In biological applications, it binds to nucleic acids and other macromolecules, allowing for their visualization under a microscope .
類似化合物との比較
Pararosaniline is structurally related to other triarylmethane dyes, such as:
- Rosaniline
- New fuchsine
- Magenta II
- Crystal violet
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. Pararosaniline is unique in its ability to form stable complexes with aldehydes, making it particularly useful in histochemical staining techniques .
特性
CAS番号 |
7232-51-1 |
|---|---|
分子式 |
C61H54N6O8 |
分子量 |
999.1 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C23H16O6.2C19H17N3.2H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2;2*1H2 |
InChIキー |
HFAAHEOLTBJLBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


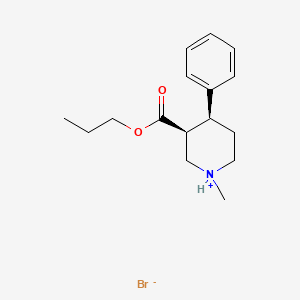
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
